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Compound of Interest

Compound Name: D-Campholic acid

Cat. No.: B3383638 Get Quote

This guide provides a comprehensive overview of the key spectroscopic data for D-Campholic
acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data. It is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis. This document details the characteristic spectral features

of D-Campholic acid and outlines the general experimental protocols for acquiring such data.

Molecular Structure
D-Campholic acid, a monoterpene dicarboxylic acid, possesses the molecular formula

C10H18O2 and a molecular weight of approximately 170.25 g/mol .[1][2][3][4] Its structure is

characterized by a cyclopentane ring with a carboxylic acid group and three methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum of a related compound, D-(+)-Camphoric acid (a dicarboxylic acid),

in DMSO-d6 shows characteristic signals for the methyl and methine protons. While specific

peak assignments for D-Campholic acid were not found, data for the structurally similar DL-

Camphoric acid is presented below. The acidic proton of the carboxyl group typically appears

as a broad singlet at a downfield chemical shift, often above 10 ppm.[5]

Table 1: ¹H NMR Data for DL-Camphoric Acid
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

12.0 (approx.) br s 1H -COOH

2.737 m 1H CH

2.370 m 1H CH

1.982 m 2H CH₂

1.720 m 2H CH₂

1.203 s 3H CH₃

1.137 s 3H CH₃

0.770 s 3H CH₃

Data for DL-Camphoric acid in DMSO-d6 at 400 MHz.[6] The chemical shift of the carboxylic

acid proton is highly dependent on concentration and solvent.[7]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carboxyl carbons typically resonate in the downfield region of the spectrum, between 165 and

185 ppm.[7][8] Specific experimental ¹³C NMR data for D-Campholic acid is not readily

available in the searched literature. However, typical chemical shift ranges for the functional

groups present are provided below.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for D-Campholic Acid

Functional Group Chemical Shift Range (ppm)

-COOH 165 - 185

C (quaternary) 40 - 60

CH 30 - 50

CH₂ 20 - 40

CH₃ 10 - 30
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These are general ranges and can vary based on the specific molecular environment and

solvent.[8]

A general procedure for obtaining NMR spectra of a small organic molecule like D-Campholic
acid is as follows:

Sample Preparation: A few milligrams of the analyte are dissolved in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆, or D₂O).[9] Tetramethylsilane (TMS) is often used as an internal

standard for chemical shift referencing (0 ppm).[5]

Instrument Setup: The sample is placed in an NMR tube and inserted into the spectrometer.

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

Data Acquisition: For ¹H NMR, a standard pulse-acquire sequence is typically used. For ¹³C

NMR, proton-decoupled spectra are commonly acquired to simplify the spectrum to single

lines for each unique carbon.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to

generate the frequency-domain spectrum. Phasing and baseline correction are then applied.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of D-Campholic acid is characterized by absorptions corresponding to the carboxylic

acid group.

Table 3: IR Absorption Bands for D-Campholic Acid

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong O-H stretch (carboxylic acid)

1690-1760 Strong C=O stretch (carboxylic acid)

1210-1320 Medium C-O stretch

910-950 Medium, Broad O-H bend (out-of-plane)
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The broadness of the O-H stretching band is due to hydrogen bonding between carboxylic

acid molecules.[7][10][11] The NIST WebBook provides a gas-phase IR spectrum for D-
Campholic acid.[2]

Sample Preparation: For a solid sample like D-Campholic acid, a common method is to

prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry

KBr and pressed into a thin, transparent disk. Alternatively, the spectrum can be obtained

from a solution or as a thin film.

Background Spectrum: A background spectrum of the empty sample compartment (or the

KBr pellet without the sample) is recorded.

Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded. The

instrument measures the frequencies at which the sample absorbs infrared radiation.

Data Analysis: The background spectrum is subtracted from the sample spectrum to yield the

final IR spectrum of the compound.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for D-Campholic Acid

m/z Relative Intensity Assignment

170 ~20% [M]⁺ (Molecular Ion)

155 ~30% [M - CH₃]⁺

127 ~40% [M - COOH]⁺

109 ~100% Further fragmentation

81 ~95% Further fragmentation

69 ~70% Further fragmentation
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Data obtained from Electron Ionization (EI) Mass Spectrometry from the NIST WebBook.[1]

The molecular ion peak is observed at m/z 170, corresponding to the molecular weight of D-
Campholic acid.

Sample Introduction: The sample is introduced into the mass spectrometer. For a volatile

compound, this can be done via direct infusion or through a gas chromatograph (GC-MS).

For less volatile compounds, liquid chromatography (LC-MS) with an appropriate ionization

source is used.

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common hard

ionization technique that causes fragmentation.[12] Soft ionization techniques like

Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the

molecular ion with less fragmentation.[12][13]

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).[14]

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like D-Campholic acid.
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Caption: Workflow for Spectroscopic Analysis of D-Campholic Acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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